4-(Trifluoromethoxy)aniline-15N

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

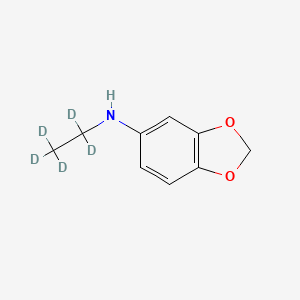

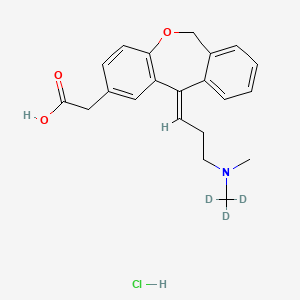

4-(Trifluoromethoxy)aniline-15N is the labelled analogue of 4-(Trifluoromethoxy)aniline . It is an intermediate in the production of Riluzole . It has a molecular formula of C7H6F315NO and a molecular weight of 178.12 .

Synthesis Analysis

4-(Trifluoromethoxy)aniline was used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens . It was also used in the synthesis of derivatives of 3-(quinolin-3-yl)acrylates .Molecular Structure Analysis

The molecular formula of this compound is C7H6F315NO . Its average mass is 178.117 Da and its monoisotopic mass is 178.037186 Da .Chemical Reactions Analysis

4-(Trifluoromethoxy)aniline is a biochemical reagent that can be used as a biological material or organic compound for life science related research .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.32 g/mL at 20 °C (lit.) . The boiling point is 73-75 °C/10 mmHg (lit.) .Applications De Recherche Scientifique

Conformational Analysis

One study focuses on the conformational analysis of a complex containing 4-(trifluoromethoxy)aniline, highlighting the unique spatial arrangement between the trifluoromethoxy group and the arene ring. This analysis provides insights into the electronic and steric effects of substituents on molecular geometry, which is crucial for the design of organometallic compounds (Rose-munch et al., 1994).

Agrochemical Synthesis

Another study describes an improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, an important intermediate in agrochemical production. The optimized conditions lead to high yield and purity, demonstrating the compound's relevance in the synthesis of agricultural chemicals (Ding Zhi-yuan, 2011).

Pharmaceutical and Biological Research

Research on the synthesis of ortho-trifluoromethoxylated aniline derivatives outlines a protocol that facilitates the production of compounds with potential pharmacological and biological properties. This highlights the role of 4-(Trifluoromethoxy)aniline-15N in the development of new pharmaceuticals and agrochemicals (Pengju Feng & Ming‐Yu Ngai, 2016).

Liquid Crystals

A study on 4-octyloxy-N-(benzylidene)aniline derivatives bearing trifluoromethyl or trifluoromethoxy end groups discusses the synthesis of compounds exhibiting stable smectic phases. These findings are vital for the development of liquid crystalline materials with potential applications in displays and photonic devices (S. Miyajima et al., 1995).

Organic Synthesis and Functionalization

The metalation of trifluoromethoxy-substituted anilines is explored in another study, showing how this process can be a key step for structural elaboration. This research underlines the importance of this compound in organic synthesis, offering pathways to functionalize anilines for diverse applications (F. Leroux, E. Castagnetti, & M. Schlosser, 2003).

Mécanisme D'action

While the specific mechanism of action for 4-(Trifluoromethoxy)aniline-15N is not mentioned, a related compound, 4-Trifluoro Methoxy Proguanil, has been studied. It was found that the anti-cancer abilities of certain derivatives of this compound were significantly better than that of proguanil in five human cancer cell lines . Pharmacologically, one of the derivatives activates AMPK, leading to inactivation of the mTOR/p70S6K/4EBP1 pathway .

Safety and Hazards

Propriétés

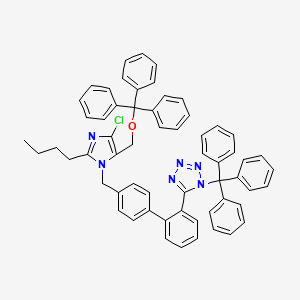

| { "Design of the Synthesis Pathway": "The synthesis of 4-(Trifluoromethoxy)aniline-15N can be achieved by introducing a 15N isotope into the aniline molecule. This can be done by using a 15N-labeled starting material in the synthesis pathway. The introduction of the trifluoromethoxy group can be achieved by using a suitable reagent in the final step of the synthesis.", "Starting Materials": ["Aniline-15N", "Trifluoromethoxy benzene", "Sodium hydride", "Diethyl ether", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Hydrogen peroxide", "Sodium carbonate"], "Reaction": ["Step 1: Nitration of Trifluoromethoxy benzene using Nitric acid and Sulphuric acid.", "Step 2: Reduction of the nitro group using Sodium hydride and Diethyl ether to obtain 4-Trifluoromethoxyaniline.", "Step 3: Diazotization of 4-Trifluoromethoxyaniline using Sodium nitrite and Hydrochloric acid to obtain the diazonium salt.", "Step 4: Reduction of the diazonium salt using Hydrogen peroxide and Sodium hydroxide to obtain 4-(Trifluoromethoxy)aniline.", "Step 5: Introduction of 15N isotope by treating 4-(Trifluoromethoxy)aniline with Sodium carbonate and 15N-labeled Nitrogen gas in Chloroform." ] } | |

Numéro CAS |

1246815-55-3 |

Formule moléculaire |

C7H6F3NO |

Poids moléculaire |

178.119 |

Nom IUPAC |

4-(trifluoromethoxy)aniline |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2/i11+1 |

Clé InChI |

XUJFOSLZQITUOI-KHWBWMQUSA-N |

SMILES |

C1=CC(=CC=C1N)OC(F)(F)F |

Synonymes |

4-(Trifluoromethoxy)benzenamine-15N; (4-(Trifluoromethoxy)phenyl)amine-15N; p-Trifluoromethoxyphenylamine-15N; α,α,α-Trifluoro-p-anisidine-15N, |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.